molecular formula C11H6Cl2F5NO B11108142 2,2-dichloro-1-methyl-N-(pentafluorophenyl)cyclopropanecarboxamide

2,2-dichloro-1-methyl-N-(pentafluorophenyl)cyclopropanecarboxamide

Cat. No.: B11108142
M. Wt: 334.07 g/mol
InChI Key: CQUZSSANYBHXEX-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-methyl-N-(2,3,4,5,6-pentafluorophenyl)-1-cyclopropanecarboxamide is a synthetic organic compound characterized by its unique structure, which includes a cyclopropane ring, multiple halogen atoms, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloro-1-methyl-N-(2,3,4,5,6-pentafluorophenyl)-1-cyclopropanecarboxamide typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene is reacted with a carbene precursor under controlled conditions.

    Introduction of Halogen Atoms: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Pentafluorophenyl Group: This step involves the reaction of a pentafluorophenyl derivative with the cyclopropane intermediate.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

2,2-Dichloro-1-methyl-N-(2,3,4,5,6-pentafluorophenyl)-1-cyclopropanecarboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Application in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a bioactive compound.

    Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2,2-dichloro-1-methyl-N-(2,3,4,5,6-pentafluorophenyl)-1-cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dichloro-1-methyl-1-cyclopropanecarboxamide: Lacks the pentafluorophenyl group, resulting in different chemical properties.

    1-Methyl-N-(2,3,4,5,6-pentafluorophenyl)-1-cyclopropanecarboxamide: Lacks the dichloro substitution, affecting its reactivity and stability.

    2,2-Dichloro-1-methyl-N-phenyl-1-cyclopropanecarboxamide: Contains a phenyl group instead of a pentafluorophenyl group, leading to different electronic and steric effects.

Uniqueness

The presence of both dichloro and pentafluorophenyl groups in 2,2-dichloro-1-methyl-N-(2,3,4,5,6-pentafluorophenyl)-1-cyclopropanecarboxamide imparts unique chemical properties, such as increased stability, reactivity, and potential biological activity, making it distinct from similar compounds.

Properties

Molecular Formula

C11H6Cl2F5NO

Molecular Weight

334.07 g/mol

IUPAC Name

2,2-dichloro-1-methyl-N-(2,3,4,5,6-pentafluorophenyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C11H6Cl2F5NO/c1-10(2-11(10,12)13)9(20)19-8-6(17)4(15)3(14)5(16)7(8)18/h2H2,1H3,(H,19,20)

InChI Key

CQUZSSANYBHXEX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1(Cl)Cl)C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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